

Molecular weight and structure of Bromodiphenylmethane

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Compound of Interest

Compound Name: Bromodiphenylmethane

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Bromodiphenylmethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **bromodiphenylmethane**, a key chemical intermediate in organic synthesis. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and key reactions, and relevant spectroscopic data.

Molecular Structure and Properties

Bromodiphenylmethane, also known as benzhydryl bromide or diphenylmethyl bromide, is an organic halide with the chemical formula $C_{13}H_{11}Br$.^[1] Its structure consists of a methane molecule substituted with two phenyl groups and one bromine atom, all attached to the central carbon atom.

The presence of the two phenyl rings and the reactive benzylic bromide functionality makes it a valuable reagent in a variety of chemical transformations.^[2] It is a white to off-white crystalline solid, although it can appear as an orange-red to orange-brown low-melting solid.^{[3][4]} It is insoluble in cold water but soluble in organic solvents like benzene and alcohol.^{[4][5]} The compound is known to be a lachrymator, causing irritation to the eyes.^[1]

Physicochemical Data

A summary of the key physicochemical properties of **bromodiphenylmethane** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₁ Br	[1]
Molecular Weight	247.13 g/mol	[1]
Appearance	White to off-white crystalline solid or orange-red to orange-brown low-melting solid	[1][3][4]
Melting Point	35-42 °C	[4][6]
Boiling Point	184 °C at 20 mmHg	[4]
Solubility	Insoluble in cold water; soluble in alcohol and benzene	[4][5]
CAS Number	776-74-9	[1]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and key reactions of **bromodiphenylmethane**.

Synthesis of Bromodiphenylmethane from Diphenylmethane

A common method for the synthesis of **bromodiphenylmethane** is the free-radical bromination of diphenylmethane.[7][8]

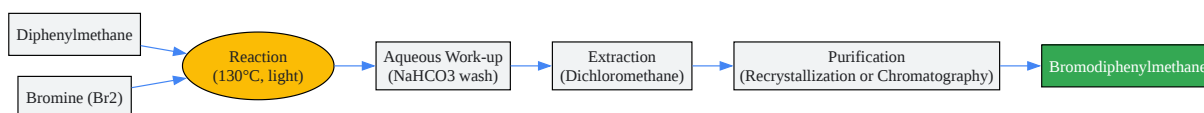
Reaction:

Diphenylmethane + Bromine → **Bromodiphenylmethane** + Hydrogen Bromide

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place diphenylmethane. The reaction should be conducted under a light source to initiate the radical reaction.
- **Reagent Addition:** Heat the diphenylmethane to 130°C.[8] Slowly add elemental bromine dropwise to the heated diphenylmethane.
- **Reaction:** Maintain the reaction mixture at 130°C for 1 hour.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrogen bromide formed.
- **Extraction:** Extract the crude product with a suitable organic solvent, such as dichloromethane.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude **bromodiphenylmethane** can be purified by recrystallization from a suitable solvent system, such as toluene/methanol, or by column chromatography on silica gel.[9]

Logical Workflow for the Synthesis of **Bromodiphenylmethane**



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Caption: Workflow for the synthesis of **Bromodiphenylmethane**.

Williamson Ether Synthesis of Diphenhydramine

Bromodiphenylmethane is a key starting material in the synthesis of the antihistamine drug, diphenhydramine, via a Williamson ether synthesis.[10][11]

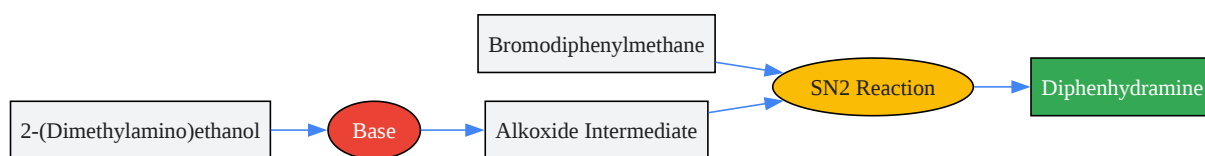
Reaction:



Experimental Protocol:

- Deprotonation: In a suitable reaction vessel, deprotonate 2-(dimethylamino)ethanol using a strong base to form the corresponding alkoxide.[10]
- Nucleophilic Substitution: Add **bromodiphenylmethane** to the solution of the alkoxide. The reaction proceeds via an SN2 mechanism where the alkoxide acts as a nucleophile, displacing the bromide ion from **bromodiphenylmethane**. [10]
- Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.
- Work-up and Purification: After the reaction is complete, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. The crude diphenhydramine is then purified, often by crystallization of its hydrochloride salt.[10]

Synthetic Pathway for Diphenhydramine



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Caption: Synthesis of Diphenhydramine from **Bromodiphenylmethane**.

Use as a Protecting Group for Phenols

The benzhydryl group, introduced via **bromodiphenylmethane**, can be used as a protecting group for phenols.^[5]

Experimental Protocol:

- **Reaction Setup:** Dissolve the phenol to be protected (e.g., 2-nitrophenol) in a suitable solvent such as acetone.
- **Base Addition:** Add a base, such as potassium carbonate, to the solution to deprotonate the phenol and form the phenoxide.
- **Addition of **Bromodiphenylmethane**:** Add **bromodiphenylmethane** to the reaction mixture.
- **Reaction:** The phenoxide attacks the **bromodiphenylmethane** in an SN2 reaction to form the benzhydryl ether.
- **Work-up and Purification:** After the reaction is complete, the mixture is filtered to remove the inorganic salts, and the solvent is evaporated. The crude product can be purified by standard methods such as recrystallization or chromatography.
- **Deprotection:** The benzhydryl group can be removed by hydrogenolysis.^[5]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **bromodiphenylmethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **bromodiphenylmethane** is expected to show a singlet for the methine proton (CH) and multiplets in the aromatic region for the ten phenyl protons.^{[12][13]}
- ¹³C NMR: The carbon-13 NMR spectrum will show a peak for the methine carbon and several peaks in the aromatic region corresponding to the different carbon environments in the phenyl rings.^{[14][15][16][17]}

Infrared (IR) Spectroscopy

The IR spectrum of **bromodiphenylmethane** will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methine group, as well as C=C stretching of the aromatic rings. The C-Br stretching frequency will also be present.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Mass Spectrometry (MS)

The mass spectrum of **bromodiphenylmethane** will show the molecular ion peak. Due to the presence of bromine, there will be two molecular ion peaks of almost equal intensity (M+ and M+2) corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[\[21\]](#) The base peak in the mass spectrum is typically at m/z 167, corresponding to the diphenylmethyl cation [(C₆H₅)₂CH]⁺, which is formed by the loss of the bromine radical.[\[1\]](#)

Table 2: Summary of Spectroscopic Data

Technique	Key Features	Reference(s)
¹ H NMR	Singlet (methine proton), Multiplets (aromatic protons)	[12] [13]
¹³ C NMR	Peak for methine carbon, Peaks for aromatic carbons	[14] [15] [16] [17]
IR	Aromatic C-H stretch, Aromatic C=C stretch, C-Br stretch	[18] [19] [20]
MS	Molecular ion peaks (M+ and M+2), Base peak at m/z 167	[1] [21]

Applications in Drug Development

Bromodiphenylmethane is a crucial building block in the synthesis of various pharmaceutical compounds.

- Antihistamines: As detailed above, it is a key precursor in the industrial synthesis of diphenhydramine.[\[11\]](#)
- Fatty Acid Amide Hydrolase (FAAH) Inhibitors: It is used as a reagent in the synthesis of O-(triazolyl)methyl carbamates, which are potent inhibitors of FAAH, an enzyme involved in

pain and inflammation pathways.[4]

- Modafinil Intermediate: **Bromodiphenylmethane** serves as an intermediate in the synthesis of Modafinil, a medication used to treat sleep disorders.

Safety and Handling

Bromodiphenylmethane is a corrosive and lachrymatory substance.[1] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and can decompose in hot water to produce hydrobromic acid.[4]

This technical guide provides a solid foundation for researchers and professionals working with **bromodiphenylmethane**. For more detailed information on specific applications or analytical procedures, consulting the cited literature is recommended.

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References

- 1. Bromodiphenylmethane | C13H11Br | CID 236603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 776-74-9: Bromodiphenylmethane | CymitQuimica [cymitquimica.com]
- 3. US5041687A - Bromination process - Google Patents [patents.google.com]
- 4. Bromodiphenylmethane | 776-74-9 [chemicalbook.com]
- 5. Bromodiphenylmethane-Application_Chemicalbook [chemicalbook.com]
- 6. Bromodiphenylmethane, 90% | Fisher Scientific [fishersci.ca]
- 7. organic chemistry - How do I prepare the following compound from diphenylmethane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. homework.study.com [homework.study.com]

- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Bromodiphenylmethane(776-74-9) ¹H NMR spectrum [chemicalbook.com]
- 13. CH₃Br bromomethane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. CH₃Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of methyl bromide C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Benzene, 1,1'-(bromomethylene)bis- [webbook.nist.gov]
- 19. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. CH₃Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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